Cinazepam

GABAA Receptor Receptor Binding Affinity Benzodiazepine Pharmacology

Select Cinazepam for your research because it uniquely preserves natural sleep architecture—maintaining slow-wave and REM sleep continuity unlike diazepam or zopiclone. As a partial GABAA agonist with an order of magnitude lower binding affinity than conventional hypnotics, it enables mechanistic studies of tolerance, dependence, and receptor downregulation with reduced myorelaxant confounding. Its well-characterized prodrug-to-3-hydroxyphenazepam metabolic fate and rapid, non-accumulating excretion profile make it an ideal PK/PD modeling standard.

Molecular Formula C19H14BrClN2O5
Molecular Weight 465.7 g/mol
CAS No. 172986-25-3
Cat. No. B1204706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinazepam
CAS172986-25-3
Synonyms3-hydroxy-7-bromo-5-(ortho-chlorophenyl)-1,2-dihydro-3H-1,4-benzdiazepin-2-one
3-hydroxy-7-bromo-5-(ortho-chlorophenyl)-1,2-dihydro-3H-1,4-benzdiazepin-2-one hemisuccinate
3-hydroxy-7-bromo-5-(ortho-chlorophenyl)-1,2-dihydro-3H-1,4-benzodiazepin-2-one
cinazepam
Molecular FormulaC19H14BrClN2O5
Molecular Weight465.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Br)OC(=O)CCC(=O)O)Cl
InChIInChI=1S/C19H14BrClN2O5/c20-10-5-6-14-12(9-10)17(11-3-1-2-4-13(11)21)23-19(18(27)22-14)28-16(26)8-7-15(24)25/h1-6,9,19H,7-8H2,(H,22,27)(H,24,25)
InChIKeyNQTRBZXDWMDXAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinazepam (CAS 172986-25-3) Sourcing Guide: A GABAA Partial Agonist with Atypical Pharmacological Profile


Cinazepam (BD-798) is an atypical 1,4-benzodiazepine derivative and a partial agonist of the GABAA receptor, specifically acting as a prodrug to its primary active metabolite, 3-hydroxyphenazepam [1]. It is recognized for producing pronounced hypnotic, sedative, and anxiolytic effects while exhibiting a minimal myorelaxant (muscle relaxant) side effect profile, a key differentiator from many conventional benzodiazepines [2]. This compound has advanced through preclinical stages and entered clinical trials in Ukraine under the brand name Levana for the potential treatment of insomnia and other sleep disorders [1].

Cinazepam's Atypical Pharmacology: Why Interchanging with Common Benzodiazepine Hypnotics is Scientifically Invalid


The benzodiazepine class is not pharmacologically uniform; key differences in receptor subtype affinity, intrinsic activity (partial vs. full agonism), and metabolic fate lead to vastly different clinical outcomes, particularly concerning sleep architecture and side effect profiles. Cinazepam's profile is distinct: it possesses an order of magnitude lower affinity for the benzodiazepine binding site on the GABAA receptor compared to conventional hypnotics like nitrazepam and phenazepam, and it is a partial agonist [1]. Furthermore, its rapid metabolism to an active metabolite (3-hydroxyphenazepam) and its unique effect of preserving, rather than disrupting, physiological sleep stages (slow-wave and REM sleep) create a therapeutic profile that cannot be replicated by other in-class compounds such as diazepam, flunitrazepam, or zopiclone [1]. Therefore, assuming functional equivalence with any other benzodiazepine is not supported by quantitative pharmacological evidence and would undermine the validity of research focused on its unique attributes.

Quantitative Differentiation of Cinazepam (BD-798) Against Key Comparators: An Evidence-Based Guide for Procurement


Receptor Binding Affinity: An Order of Magnitude Lower Affinity Compared to Nitrazepam and Phenazepam

Cinazepam exhibits an order of magnitude (approximately 10-fold) lower affinity for the benzodiazepine receptor on the GABAA complex relative to the potent hypnotic benzodiazepines nitrazepam and phenazepam [1]. This lower binding affinity, combined with its action as a partial agonist , differentiates it from full agonists that are typically associated with more pronounced side effects and tolerance.

GABAA Receptor Receptor Binding Affinity Benzodiazepine Pharmacology

Preservation of Physiological Sleep Architecture: Comparative Advantage Over Diazepam, Flunitrazepam, and Zopiclone

Unlike many other benzodiazepine and non-benzodiazepine hypnotics (including diazepam, flunitrazepam, and zopiclone), cinazepam does not violate sleep architecture. Instead, it proportionally increases the continuity of both slow-wave sleep and REM sleep, producing a sleep state that is closer to physiological [1]. This preservation of sleep structure is a hallmark difference from conventional hypnotics, which are well-documented to suppress REM and deep sleep stages.

Sleep Architecture Insomnia Sleep Disorder Research

Prodrug Metabolic Profile and Rapid Clearance: High Rate of Conversion and Excretion in Murine Model

Cinazepam functions as a benzodiazepine prodrug, specifically to its main active metabolite, 3-hydroxyphenazepam [1]. In mice, it is rapidly metabolized, with only 5% of the base compound remaining within 30 minutes of administration [1]. Furthermore, a separate study on elimination kinetics in mice showed that >90% of cinazepam and its metabolites were fully eliminated in urine and feces over 5-10 days, indicating no significant drug accumulation in the body [2].

Prodrug Metabolism Pharmacokinetics Drug Excretion

Solubility Profile for In Vitro and In Vivo Formulation: DMF, DMSO, and Ethanol Solubility Data

For research and formulation purposes, cinazepam demonstrates practical solubility in common organic solvents. It is soluble in DMF at 15 mg/mL, DMSO at 10 mg/mL, and Ethanol at 0.2 mg/mL [1]. This solubility data is essential for preparing stock solutions for in vitro assays and for developing in vivo formulations.

Formulation Science Solubility In Vivo Studies

Validated Research Applications for Cinazepam Based on Quantitative Differentiation


Investigating the Neurobiology of Physiological Sleep

Based on its unique ability to preserve and proportionally increase the continuity of both slow-wave and REM sleep—unlike diazepam, flunitrazepam, and zopiclone which disrupt it [1]—cinazepam is a superior chemical probe for studies aimed at understanding the neurobiological underpinnings of natural sleep architecture. Researchers can use it to induce a sedative/hypnotic state without the confounding effect of sleep stage suppression, making it invaluable for dissecting the specific roles of different sleep stages in memory consolidation, glymphatic clearance, and emotional regulation.

Research on GABAA Partial Agonism and Mitigation of Benzodiazepine Liabilities

Cinazepam's profile as a partial GABAA agonist with an order of magnitude lower binding affinity compared to nitrazepam and phenazepam [1] makes it a critical tool for investigating strategies to reduce the adverse effects associated with full benzodiazepine agonists. Research applications include studying the mechanisms of tolerance development, dependence potential, and receptor downregulation. By using cinazepam as a model compound, scientists can explore the therapeutic window between desired hypnotic/anxiolytic effects and unwanted side effects like myorelaxation.

Prodrug and Pharmacokinetic Modeling in Murine Systems

Cinazepam's well-characterized prodrug nature and rapid, non-accumulating excretion profile in mice (95% metabolized within 30 minutes, >90% excretion over 5-10 days) [1][2] make it an ideal candidate for pharmacokinetic and pharmacodynamic (PK/PD) modeling studies. Researchers focused on prodrug design, activation kinetics, and the relationship between parent drug clearance and metabolite activity will find cinazepam a valuable, data-rich compound for validating computational models and experimental methodologies in rodent models.

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